2-(3,4-Difluorophenyl)nicotinic acid
CAS No.: 1225511-07-8
Cat. No.: VC7862466
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1225511-07-8 |
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Molecular Formula | C12H7F2NO2 |
Molecular Weight | 235.19 |
IUPAC Name | 2-(3,4-difluorophenyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H7F2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Standard InChI Key | ORRARRKRWPEVGY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Canonical SMILES | C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(3,4-Difluorophenyl)nicotinic acid belongs to the class of nicotinic acid derivatives, characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and a 3,4-difluorophenyl group at position 2. Its molecular formula is C₁₂H₇F₂NO₂, with a molecular weight of 235.19 g/mol . The fluorine atoms at the meta and para positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
The InChIKey ORRARRKRWPEVGY-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . Computational models predict a planar pyridine ring with the difluorophenyl group oriented at a slight dihedral angle due to steric hindrance between the fluorine atoms and the carboxylic acid group.
Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
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Melting Point | Not reported | |
Density | 1.47 g/cm³ (similar analogs) | |
Solubility | Low in water; soluble in DMSO | |
pKa (carboxylic acid) | ~2.7 (estimated from nicotinic acid) |
The compound’s low water solubility (18 g/L for nicotinic acid at 20°C) suggests formulation challenges for biological applications. Fluorine’s electronegativity increases lipid solubility, potentially enhancing blood-brain barrier permeability.
Synthetic Methodologies
One-Pot Synthesis via Cross-Coupling Reactions
A patented method for synthesizing 2-chloro-N-(2,4-difluorophenyl)nicotinamide offers insights into feasible routes for 2-(3,4-difluorophenyl)nicotinic acid. The process involves:
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Chlorination: 2-Chloro-3-trichloromethylpyridine reacts with anhydrous FeCl₃ in 1,2-dichloroethane under reflux.
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Amination: The intermediate 2-chloronicotinoyl chloride is cooled to 5–20°C and treated with 2,4-difluoroaniline.
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pH Adjustment: Addition of 10% NaOH achieves pH 8–9, precipitating the product after 3–5 hours .
Adapting this method, replacing 2,4-difluoroaniline with 3,4-difluorophenylboronic acid in a Suzuki-Miyaura coupling could yield the target compound. Theoretical yields range from 64% to 78%, based on analogous reactions .
Alternative Pathways
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Hydrolysis of Nitriles: Conversion of 2-(3,4-difluorophenyl)nicotinonitrile to the carboxylic acid via acidic or basic hydrolysis.
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Grignard Reaction: Reaction of 3,4-difluorophenylmagnesium bromide with nicotinic acid derivatives.
Biological Activity and Mechanisms
Metabolic Interactions
Nicotinic acid derivatives are precursors to NAD⁺/NADP⁺, coenzymes critical for redox reactions. Fluorination could stabilize the molecule against enzymatic degradation, prolonging its half-life in vivo. Molecular docking studies suggest that the difluorophenyl group may occupy hydrophobic pockets in enzymes like NAD synthetase, altering substrate affinity .
Industrial and Pharmaceutical Applications
Pharmaceutical Development
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Antibacterial Agents: Fluorinated nicotinic acid derivatives are candidates for overcoming antibiotic resistance .
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Neurological Therapeutics: Enhanced lipophilicity may facilitate targeting of neurotransmitter receptors.
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Prodrug Design: The carboxylic acid group allows esterification for improved bioavailability.
Agrochemical Uses
Fluorinated compounds are prevalent in herbicides and fungicides. The difluorophenyl group’s stability under UV light could make this compound a lead for crop protection agents.
Challenges and Future Directions
Synthesis Optimization
Current methods suffer from moderate yields and multi-step protocols. Flow chemistry or catalytic asymmetric synthesis could improve efficiency.
Biological Screening
In vitro assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and cancer cell lines are needed to validate theoretical activity.
Computational Modeling
Density Functional Theory (DFT) calculations could predict reactivity sites, while molecular dynamics simulations may elucidate membrane penetration mechanisms.
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